molecular formula C20H16ClFN4O3 B11285130 N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11285130
M. Wt: 414.8 g/mol
InChI Key: FXXAOHPKTNZFDC-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a pyrazolopyrimidine core, makes it a valuable candidate for various biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the 3-chloro-4-methoxyphenyl and 4-fluorophenyl groups. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.

Scientific Research Applications

N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: shares structural similarities with other pyrazolopyrimidines, such as:

Uniqueness

The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16ClFN4O3

Molecular Weight

414.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H16ClFN4O3/c1-29-17-7-6-13(8-15(17)21)24-20(28)16-9-18(27)25-19-14(10-23-26(16)19)11-2-4-12(22)5-3-11/h2-8,10,16H,9H2,1H3,(H,24,28)(H,25,27)

InChI Key

FXXAOHPKTNZFDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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